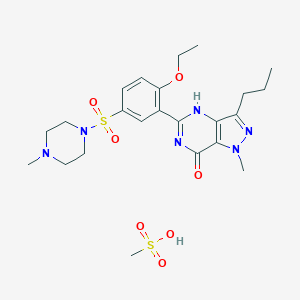

西地那非甲磺酸盐

描述

Sildenafil Mesylate is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound is widely known for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension . It enhances the effect of nitric oxide by inhibiting PDE5, which results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow .

科学研究应用

Sildenafil Mesylate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study PDE5 inhibition and its effects on cGMP levels.

Biology: Investigated for its role in cellular signaling pathways and smooth muscle relaxation.

Medicine: Widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Target of Action

Sildenafil mesylate primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis and the smooth muscle cells of vessel walls and lung tissue .

Mode of Action

Sildenafil mesylate acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, sildenafil mesylate prevents the breakdown of cGMP, thereby enhancing the effect of nitric oxide . This results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by sildenafil mesylate involves the nitric oxide-cGMP pathway . Nitric oxide released during sexual stimulation activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This produces smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, sildenafil mesylate prevents the degradation of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

Sildenafil mesylate exhibits complex pharmacokinetic behavior. It has a mean bioavailability of 41% . It is primarily metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route) . The major metabolite, N-desmethylsildenafil, has about 50% potency for PDE5 . The onset of action when taken orally is typically within 20 minutes, and the elimination half-life is 3-4 hours . It is excreted in feces (~80%) and urine (~13%) .

Result of Action

The molecular and cellular effects of sildenafil mesylate’s action primarily involve the relaxation of smooth muscle and increased blood flow in the penis, leading to an erection . It also results in the dilation of blood vessels in the lungs . Some studies have suggested that sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sildenafil mesylate. For instance, sildenafil and its metabolites can accumulate in certain organisms from their environment, potentially leading to higher concentrations in the food chain . The solubility of sildenafil is greatly influenced by pH, changing from 37.25 mg/mL to 0.22 mg/mL with a change in pH from 1.2 to 8.0 .

生化分析

Biochemical Properties

Sildenafil Mesylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the PDE5 enzyme. The interaction involves the inhibition of the PDE5 enzyme, which leads to an increase in the levels of cGMP, a molecule that relaxes smooth muscle cells and allows for increased blood flow .

Cellular Effects

Sildenafil Mesylate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving cGMP. This impact leads to changes in gene expression and cellular metabolism, promoting the relaxation of smooth muscle cells and enhancing blood flow .

Molecular Mechanism

The mechanism of action of Sildenafil Mesylate involves binding interactions with the PDE5 enzyme. By inhibiting this enzyme, Sildenafil Mesylate prevents the breakdown of cGMP. This leads to increased levels of cGMP, promoting relaxation of smooth muscle cells and enhancing blood flow .

Temporal Effects in Laboratory Settings

Over time, the effects of Sildenafil Mesylate can change. It has been observed that the drug’s effect gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for Sildenafil Mesylate to be completely removed from the body .

Metabolic Pathways

Sildenafil Mesylate is involved in the cGMP metabolic pathway. It interacts with the PDE5 enzyme, preventing the breakdown of cGMP and leading to increased levels of this molecule .

Subcellular Localization

It is known that the drug exerts its effects at the molecular level, influencing the levels of cGMP and promoting relaxation of smooth muscle cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .

Industrial Production Methods: Industrial production of Sildenafil Mesylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

化学反应分析

Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:

Oxidation: Sildenafil can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can modify the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .

相似化合物的比较

Tadalafil: Another PDE5 inhibitor with a longer duration of action.

Vardenafil: Similar to Sildenafil but with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: Sildenafil Mesylate is unique due to its rapid onset of action and well-established safety profile. It has been extensively studied and widely used in clinical practice, making it a reliable choice for treating erectile dysfunction and pulmonary arterial hypertension .

属性

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWNUXJEVSROFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

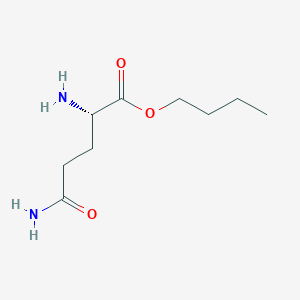

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

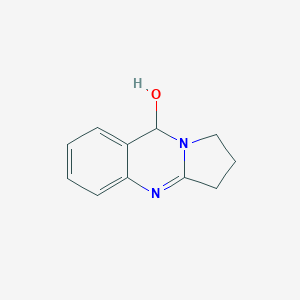

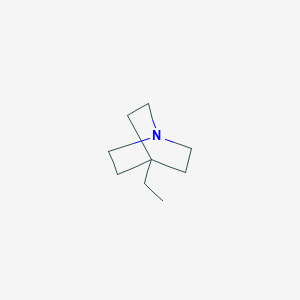

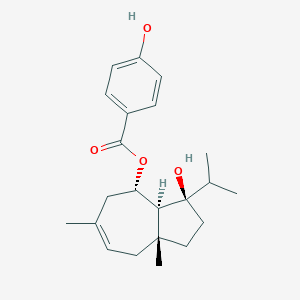

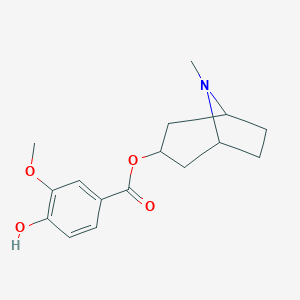

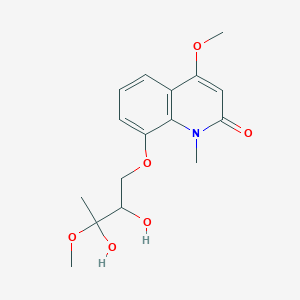

Feasible Synthetic Routes

Q1: Does long-term use of sildenafil mesylate lead to a diminished response in treating erectile dysfunction?

A1: Contrary to some beliefs, chronic treatment with sildenafil mesylate does not seem to cause therapeutic resistance. The study found that continuous administration of sildenafil mesylate in a rat model did not lead to a diminished response. [] In fact, the research suggests that the therapeutic effects of sildenafil mesylate are maintained and may even be more pronounced in cases of erectile impairment compared to normal erectile function. []

Q2: How does chronic sildenafil mesylate treatment affect PDE5 expression and activity in penile tissue?

A2: The research indicated that baseline PDE5 expression and activity were higher in aged rats compared to younger rats. [] Interestingly, chronic sildenafil treatment led to increased PDE5 expression in the penile tissue of young rats but not in aged rats. [] Despite this increase in expression, both chronic and acute sildenafil treatment effectively inhibited PDE5 activity in both young and aged rats, achieving clinically relevant free plasma concentrations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

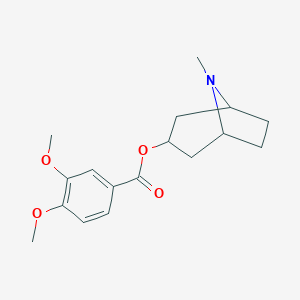

![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)